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Introduction
Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a non-

hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in

biochemistry and pharmacology. Its unique structural feature, the substitution of an oxygen

atom with a methylene group between the β and γ phosphates, renders it resistant to cleavage

by ATPases and other ATP-dependent enzymes. This property allows researchers to "freeze"

enzymatic cycles, stabilize specific protein conformations, and probe the intricate mechanisms

of ATP-dependent processes without the confounding variable of hydrolysis. This in-depth

technical guide explores the core biochemical properties of AMP-PCP, presenting quantitative

data, detailed experimental protocols, and visualizations of its application in elucidating

complex signaling pathways.

Core Biochemical Properties of AMP-PCP
AMP-PCP functions as a competitive inhibitor for many ATP-dependent enzymes. By binding to

the ATP-binding pocket, it mimics the pre-hydrolysis state of the enzyme-substrate complex.

This allows for the detailed structural and functional characterization of these transient states,

which are often difficult to capture with the natural substrate, ATP.
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Chemical Structure
The key structural modification in AMP-PCP is the replacement of the scissile P-O-P bond

between the β and γ phosphates of ATP with a stable P-C-P bond. This methylene bridge is not

susceptible to enzymatic hydrolysis, making AMP-PCP a potent tool for studying ATP-

dependent processes.

Data Presentation: Quantitative Analysis of AMP-
PCP Interactions
The following tables summarize the binding affinities (dissociation constant, Kd), inhibition

constants (Ki), and half-maximal inhibitory concentrations (IC50) of AMP-PCP for a variety of

proteins. These values are crucial for designing experiments and interpreting results.

Table 1: Dissociation Constants (Kd) of AMP-PCP for Various Proteins

Protein Organism Method Kd (µM) Reference

Heat Shock

Protein 90

(Hsp90)

Homo sapiens
Surface Plasmon

Resonance
3.8 [1][2]

DnaB Helicase Escherichia coli
NMR

Spectroscopy
Not specified [1]

Myosin Va Gallus gallus Not specified 9 [3]

Table 2: Inhibition Constants (Ki) of AMP-PCP for Various Enzymes

Enzyme Organism Inhibition Type Ki (µM) Reference

p38 MAP Kinase

α
Homo sapiens Mixed

187.4 (with

respect to ATF2)
Not specified

Myosin II
Dictyostelium

discoideum
Competitive 130 Not specified

Table 3: Half-Maximal Inhibitory Concentrations (IC50) of AMP-PCP
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Enzyme/Process Organism/System IC50 (µM) Reference

Cancer Cell Lines

(AMP-001, -002, -003)
Homo sapiens 0.1 - 100 [4][5]

Terpene Cytotoxicity

Assay

Leishmania

amazonensis
0.008 - 4.697 mM [6]

Experimental Protocols
Detailed methodologies are essential for the successful application of AMP-PCP in research.

Below are representative protocols for key experiments used to characterize its biochemical

properties.

Isothermal Titration Calorimetry (ITC) for Measuring
Binding Affinity
ITC directly measures the heat changes that occur upon the binding of a ligand (AMP-PCP) to

a macromolecule (e.g., an ATPase or kinase), allowing for the determination of binding affinity

(Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM

MgCl2, pH 7.5).

AMP-PCP solution in the same buffer.

Isothermal titration calorimeter.

Procedure:

Sample Preparation:

Thoroughly dialyze the protein against the experimental buffer to ensure a perfect match.

Prepare a concentrated stock solution of AMP-PCP in the same dialysis buffer.
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Degas both the protein and AMP-PCP solutions immediately before the experiment to

prevent bubble formation.

Accurately determine the concentrations of both the protein and AMP-PCP.

ITC Experiment:

Load the protein solution into the sample cell of the calorimeter.

Load the AMP-PCP solution into the injection syringe.

Set the experimental temperature (e.g., 25°C).

Perform a series of small injections (e.g., 2-5 µL) of the AMP-PCP solution into the protein

solution, allowing the system to reach equilibrium after each injection.

Record the heat change associated with each injection.

Data Analysis:

Integrate the heat peaks from each injection.

Plot the integrated heat per mole of injectant against the molar ratio of AMP-PCP to

protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the Kd, n, and ΔH.

Fourier-Transform Infrared (FTIR) Spectroscopy for
Studying Conformational Changes
FTIR spectroscopy is a powerful technique for probing the secondary structure of proteins and

detecting conformational changes upon ligand binding. By analyzing the amide I and amide II

bands of the protein's infrared spectrum, researchers can gain insights into how AMP-PCP
binding affects the protein's structure.[7][8][9]

Materials:
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Purified protein of interest.

AMP-PCP.

D2O-based buffer.

FTIR spectrometer with an appropriate sample cell (e.g., transmission cell or Attenuated

Total Reflectance (ATR) crystal).

Procedure:

Sample Preparation:

Lyophilize the purified protein to remove all water.

Re-dissolve the protein in a D2O-based buffer to exchange labile protons for deuterium.

This minimizes the interference from water's strong IR absorbance in the amide I region.

Prepare a concentrated solution of AMP-PCP in the same D2O buffer.

FTIR Measurement:

Acquire a background spectrum of the D2O buffer.

Acquire the FTIR spectrum of the protein solution.

Add a specific concentration of AMP-PCP to the protein solution and acquire the spectrum

of the protein-AMP-PCP complex.

Data Analysis:

Subtract the buffer spectrum from the protein and protein-ligand spectra.

Analyze the amide I band (typically 1600-1700 cm⁻¹) for changes in peak position, shape,

and intensity.

Deconvolution of the amide I band can be performed to quantify the proportions of

different secondary structural elements (α-helix, β-sheet, etc.).
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Enzyme Kinetics Assay to Determine Inhibition
Mechanism
Enzyme kinetics assays are fundamental for determining the inhibitory mechanism of AMP-
PCP on a specific enzyme. By measuring the reaction rate at various substrate and inhibitor

concentrations, one can determine whether the inhibition is competitive, non-competitive, or

uncompetitive.

Materials:

Purified enzyme of interest.

Substrate for the enzyme.

AMP-PCP.

Assay buffer.

A method to detect the product formation or substrate consumption (e.g., spectrophotometer,

plate reader).

Procedure:

Assay Setup:

Prepare a series of dilutions of the substrate and AMP-PCP in the assay buffer.

Set up a matrix of reactions in a microplate or cuvettes, varying the concentrations of both

the substrate and AMP-PCP. Include control reactions with no inhibitor.

Enzyme Reaction:

Initiate the reactions by adding a fixed amount of the enzyme to each well or cuvette.

Monitor the reaction progress over time by measuring the change in absorbance or

fluorescence.

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves.

Create a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]) for each concentration of AMP-
PCP.

Analyze the pattern of the lines to determine the mode of inhibition. For competitive

inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will

intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.

The Ki can be determined from replots of the slopes or y-intercepts of the Lineweaver-

Burk plot against the inhibitor concentration.

Mandatory Visualizations: Signaling Pathways and
Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways and experimental workflows where AMP-PCP is a critical tool for

investigation.
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Figure 1: Experimental workflow for Isothermal Titration Calorimetry (ITC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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